molecular formula C25H27BrO3 B12751368 Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- CAS No. 80844-18-4

Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-

Cat. No.: B12751368
CAS No.: 80844-18-4
M. Wt: 455.4 g/mol
InChI Key: ZEMDZPOTVQDIAZ-UHFFFAOYSA-N
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Description

Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with bromophenoxy and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bromophenoxy Intermediate: This step involves the bromination of phenol to produce 4-bromophenol, which is then reacted with benzyl chloride under basic conditions to form 1-(4-bromophenoxy)benzene.

    Preparation of the Ethoxyphenyl Intermediate: Ethylation of phenol yields 4-ethoxyphenol, which is then subjected to Friedel-Crafts alkylation using isobutylene to produce 2-(4-ethoxyphenyl)-2-methylpropane.

    Coupling Reaction: The final step involves the coupling of the two intermediates through a Williamson ether synthesis, where the bromophenoxy compound is reacted with the ethoxyphenyl compound in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol or aniline derivative.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Aniline or phenol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of both bromine and ethoxy groups can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may be optimized to improve pharmacokinetic properties and therapeutic efficacy.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenoxy and ethoxyphenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a chlorine atom instead of bromine.

    Benzene, 1-(4-fluorophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a fluorine atom instead of bromine.

    Benzene, 1-(4-iodophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- imparts unique reactivity compared to its chloro, fluoro, and iodo analogs

Properties

CAS No.

80844-18-4

Molecular Formula

C25H27BrO3

Molecular Weight

455.4 g/mol

IUPAC Name

1-bromo-4-[3-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C25H27BrO3/c1-4-28-22-12-8-20(9-13-22)25(2,3)18-27-17-19-6-5-7-24(16-19)29-23-14-10-21(26)11-15-23/h5-16H,4,17-18H2,1-3H3

InChI Key

ZEMDZPOTVQDIAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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